molecular formula C10H12BrNO B052274 N-(4-Bromophenyl)butanamide CAS No. 119199-11-0

N-(4-Bromophenyl)butanamide

Cat. No.: B052274
CAS No.: 119199-11-0
M. Wt: 242.11 g/mol
InChI Key: GULFEFQSLUZFQM-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)butanamide is an organic compound with the molecular formula C10H12BrNO It is a member of the amide family, characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanamide group

Mechanism of Action

Target of Action

N-(4-Bromophenyl)butanamide is a small molecule . It’s structurally similar to butyramide, which is known to interact with the aliphatic amidase expression-regulating protein .

Mode of Action

Based on its structural similarity to butyramide, it may interact with its target protein to modulate its function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. This compound is a solid at room temperature , which might influence its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Bromophenyl)butanamide can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with butyric anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of propyl butyrate and 4-bromoaniline. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Major Products Formed

    Substitution Reactions: Products depend on the substituent introduced.

    Hydrolysis: Butyric acid and 4-bromoaniline.

    Reduction: 4-bromoaniline.

Scientific Research Applications

N-(4-Bromophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)butanamide
  • N-(4-Fluorophenyl)butanamide
  • N-(4-Methylphenyl)butanamide

Uniqueness

N-(4-Bromophenyl)butanamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

N-(4-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULFEFQSLUZFQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323621
Record name N-(4-Bromophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119199-11-0
Record name N-(4-Bromophenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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